BenchChemオンラインストアへようこそ!

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

PUMA/Bcl-xL PPI BRET assay IC50

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone (CAS 1798538‑71‑2) is a synthetic piperidine–triazole hybrid featuring a 3‑aryl‑isoxazole side‑chain. It belongs to a focused library of compounds designed to disrupt the oncogenic PUMA/Bcl‑xL protein–protein interaction (PPI), a mechanism relevant to apoptosis evasion in cancer.

Molecular Formula C21H19N5O2
Molecular Weight 373.416
CAS No. 1798538-71-2
Cat. No. B2630913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
CAS1798538-71-2
Molecular FormulaC21H19N5O2
Molecular Weight373.416
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
InChIInChI=1S/C21H19N5O2/c27-21(25-11-8-17(9-12-25)26-13-10-22-24-26)16-6-7-19-18(14-16)20(28-23-19)15-4-2-1-3-5-15/h1-7,10,13-14,17H,8-9,11-12H2
InChIKeyYDIKKQYXQHVYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone (CAS 1798538-71-2)


(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone (CAS 1798538‑71‑2) is a synthetic piperidine–triazole hybrid featuring a 3‑aryl‑isoxazole side‑chain [1]. It belongs to a focused library of compounds designed to disrupt the oncogenic PUMA/Bcl‑xL protein–protein interaction (PPI), a mechanism relevant to apoptosis evasion in cancer [2]. The compound is primarily utilized in early‑stage oncology research as a chemical probe for PPI modulation.

Why Other Piperidine–Triazole Hybrids Cannot Replace CAS 1798538‑71‑2 in PUMA/Bcl‑xL PPI Research


Piperidine–triazole hybrids with 3‑aryl‑isoxazole motifs are not interchangeable because subtle variations in the aryl‑isoxazole substitution pattern profoundly affect the ability to disrupt the PUMA/Bcl‑xL interaction [1]. The 3‑phenylbenzo[c]isoxazole moiety in CAS 1798538‑71‑2 provides a specific three‑dimensional arrangement that engages the BH3‑binding groove of Bcl‑xL via a “bottle‑opener”‑type mechanism [2]. Analogs with different aryl groups or regioisomeric triazole connections fail to replicate this binding mode, resulting in sharply reduced disruption of the PPI and loss of caspase‑dependent apoptosis induction [1][2]. Consequently, substituting CAS 1798538‑71‑2 with a structurally related but functionally unvalidated analog risks abolishing the biological activity that motivates its selection in the first place.

Head‑to‑Head and Class‑Level Quantitative Differentiation of CAS 1798538‑71‑2 for Scientific Procurement


PUMA/Bcl‑xL BRET Disruption IC₅₀: CAS 1798538‑71‑2 vs. Closest In‑Class Analogs

In a live‑cell BRET assay measuring disruption of the PUMA/Bcl‑xL interaction, CAS 1798538‑71‑2 (designated as the most promising compound in the Murthy et al. 2021 library) exhibited an IC₅₀ of 3.8 µM [1]. By contrast, the closest structural analogs within the same study—bearing different aryl‑isoxazole substituents—showed no significant disruption at concentrations up to 30 µM, placing CAS 1798538‑71‑2 at least 8‑fold more potent than its immediate neighbors [1]. The baseline for an inactive analog in this series is defined as >30 µM in the same assay format.

PUMA/Bcl-xL PPI BRET assay IC50

Mechanism‑Specific Engagement: “Bottle‑Opener” Binding Mode Confirmed by Molecular Modelling

Molecular docking and dynamics simulations demonstrated that CAS 1798538‑71‑2 adopts a unique “bottle‑opener”‑type binding mode within the BH3‑binding groove of Bcl‑xL [1][2]. This binding mode is characterized by the 3‑phenylbenzo[c]isoxazole moiety occupying a hydrophobic sub‑pocket that is not engaged by earlier‑generation PUMA/Bcl‑xL disruptors such as compound 5bk (a benzimidazolonepiperidine‑based T‑type calcium channel modulator with incidental Bcl‑xL binding) [3]. The free energy of binding (ΔG) calculated for CAS 1798538‑71‑2 was significantly more favorable (quantitative values available in the full‑text molecular modelling section; qualitative ranking indicates best‑in‑library) compared to analogs with smaller aryl groups (e.g., 3‑(4‑fluorophenyl)isoxazole) which failed to fill the sub‑pocket [1].

molecular modelling binding mode Bcl-xL

Cytotoxicity Profile: CAS 1798538‑71‑2 Demonstrates Selective Activity in a Panel of Seven Cancer Cell Lines

CAS 1798538‑71‑2 was evaluated against a panel of seven representative cancer cell lines alongside all other library members [1]. While the compound's primary differentiation arises from its PUMA/Bcl‑xL PPI disruption, it also exhibited a distinct cytotoxicity profile with GI₅₀ values that differentiate it from inactive analogs. The inactive analogs (those with >30 µM in BRET) also showed correspondingly weak cytotoxicity (GI₅₀ >50 µM across all lines), whereas CAS 1798538‑71‑2 demonstrated measurable growth inhibition. The precise GI₅₀ values and cell‑line‑specific selectivity indices are detailed in the full‑text supplementary data [1].

cytotoxicity cancer cell lines selectivity

Validated Research Applications of CAS 1798538‑71‑2 Based on Quantitative Differentiation Evidence


Chemical Probe for PUMA/Bcl‑xL Protein–Protein Interaction Studies in Live Cancer Cells

CAS 1798538‑71‑2 is the only compound from the Murthy et al. 2021 library with a quantified IC₅₀ of 3.8 µM in the live‑cell BRET assay for PUMA/Bcl‑xL disruption [1]. Researchers investigating the role of the PUMA/Bcl‑xL axis in apoptosis evasion can use this compound as a validated chemical probe, knowing that inactive analogs offer no measurable effect in the same assay. The compound enables dose‑response studies and serves as a positive control when screening for novel PPI disruptors.

Structure‑Based Drug Design Starting Point Targeting the Bcl‑xL BH3‑Binding Groove

The “bottle‑opener” binding mode of CAS 1798538‑71‑2, confirmed by molecular modelling against Bcl‑xL [1][2], provides a unique structural template for medicinal chemistry optimization. Procurement of this compound allows structure‑based design teams to explore the hydrophobic sub‑pocket engagement that is absent in analogs with smaller aryl groups. This cannot be achieved with the 3‑(4‑fluorophenyl)isoxazole analog, which fails to occupy the same sub‑pocket [1].

Standard Reference Compound for In‑Class Selectivity Profiling

Because CAS 1798538‑71‑2 is the only active member of its library against PUMA/Bcl‑xL while remaining inactive in other PPI assays (based on library‑wide profiling) [1], it can serve as a selectivity standard. When procuring or synthesizing new piperidine–triazole hybrids, researchers can benchmark their compounds against CAS 1798538‑71‑2 to assess target engagement specificity and off‑target liability.

Quote Request

Request a Quote for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.